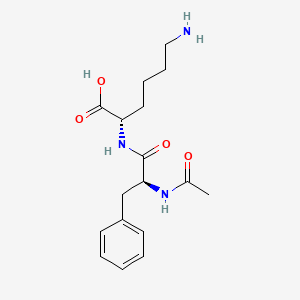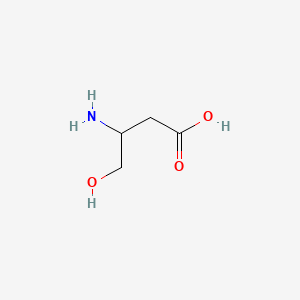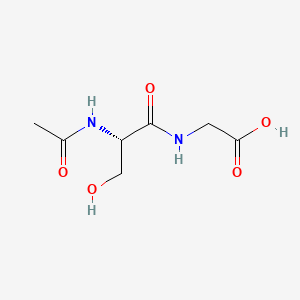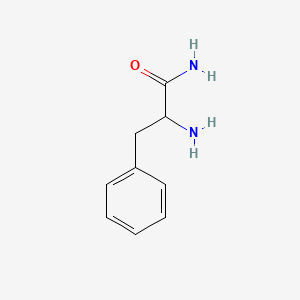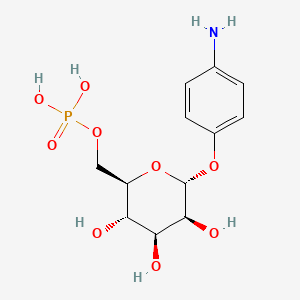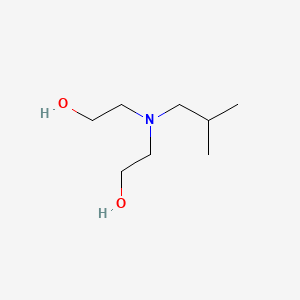![molecular formula C14H23N3O B1266354 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide CAS No. 30459-64-4](/img/structure/B1266354.png)
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide
Overview
Description
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is a chemical compound that has been studied for its potential applications . It is also known as procainamide . The compound is synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, chloride salt, and procainamide in deionized water at room temperature .
Synthesis Analysis
The synthesis of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide involves an ion-associate reaction, a type of green chemistry . The reaction takes place at room temperature and involves the use of sodium tetraphenyl borate, 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, chloride salt, and procainamide .Molecular Structure Analysis
The molecular structure of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide has been characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicate the formation of an ion-associate or ion-pair complex .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide are crucial to understanding the relationships between bioactive molecules and receptor interactions . The formation of an ion-associate complex is a key part of this process .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide have been analyzed using various methods. The compound was found to have a strong correlation between the observed and theoretical 1H-NMR . The relative error of vibrational frequencies for both configurations was acceptable .Scientific Research Applications
Antibacterial Applications
The compound has been synthesized into a tetraphenylborate ion-associate complex and tested for its antibacterial properties. It showed promising activity against Gram-positive bacteria such as Staphylococcus aureus ATCC 29213 and Bacillus subtilis ATCC 10400, as well as against yeast, including Candida albicans ATCC 10231 . This suggests its potential use in developing new antibacterial agents.
Computational Chemistry
In the realm of computational chemistry, the electronic characteristics of the compound’s ion-associate complex configurations were computed using the density functional theory (DFT) approach. This involved using B3LYP level 6-311 G (d,p) basis sets to analyze the ground state electronic characteristics, which is crucial for understanding the interactions between bioactive molecules and receptors .
Spectroscopic Analysis
The compound has been characterized using various spectroscopic methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These techniques are essential for confirming the formation of ion-associate or ion-pair complexes and for studying the structure of chemical compounds .
Photophysical Studies
The compound’s ion-associate complex has been studied for its UV absorption properties, particularly the n → π* UV absorption peak. This is significant for photophysical studies and could have applications in developing optical materials .
Green Chemistry
The synthesis of the compound’s ion-associate complex was performed at room temperature in deionized water, aligning with the principles of green chemistry. This approach minimizes the environmental impact and can be used as a model for sustainable chemical practices .
Mechanism of Action
Target of Action
The primary target of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, also known as procainamide, is the myocardium . It acts as a membrane-stabilizing agent that reduces excitability and conductance of the myocardium .
Mode of Action
Procainamide interacts with its target, the myocardium, by suppressing pulse formation in automatic ectopic foci . This interaction results in a decrease in the excitability of the myocardium, thereby controlling abnormal heart rhythms .
Biochemical Pathways
It is known that the compound’s action is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Pharmacokinetics
It is synthesized through an ion-associate reaction at room temperature . This method of synthesis may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of procainamide’s action include a reduction in the excitability and conductance of the myocardium . This leads to the suppression of pulse formation in automatic ectopic foci, controlling abnormal heart rhythms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of procainamide. For instance, the compound was synthesized through a green chemistry approach, which involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, chloride salt, and procainamide in deionized water at room temperature . This method of synthesis, which is environmentally friendly, may impact the compound’s action and stability.
Safety and Hazards
Future Directions
While specific future directions for the research and development of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide are not mentioned in the search results, the compound’s potential applications and the ongoing research into its properties suggest that it may have a role to play in various fields of study .
properties
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-4-17(5-2)9-8-16-14(18)13-7-6-12(15)10-11(13)3/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAUKCZXNDCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184536 | |
| Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide | |
CAS RN |
30459-64-4 | |
| Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)
